BenchChemオンラインストアへようこそ!

3-methyl-1H-indazole

Physicochemical Properties Drug Design ADME

3-Methyl-1H-indazole (CAS 50407-19-7) is a critical heterocyclic building block for medicinal chemistry. Its 3-methyl substituent imparts superior lipophilicity (LogP 2.15 vs 1.07 for 1H-indazole), enhancing membrane permeability—ideal for oral kinase inhibitor design. Validated as a key selectivity element in BRD4 bromodomain inhibitors, this scaffold enables potent c-Myc suppression. For reliable synthesis of 3-methyl-1H-indazol-5-amine and other advanced intermediates, choose this high-purity (>98%) compound. Ensure batch-to-batch consistency for your drug discovery programs.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 50407-19-7
Cat. No. B3426061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1H-indazole
CAS50407-19-7
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=CC2=NN1
InChIInChI=1S/C8H8N2/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3,(H,9,10)
InChIKeyFWOPJXVQGMZKEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1H-indazole (CAS 50407-19-7): Physicochemical Properties and Pharmaceutical Research Applications


3-Methyl-1H-indazole (CAS 50407-19-7) is a heterocyclic aromatic compound belonging to the indazole family, characterized by a benzene ring fused to a pyrazole ring with a methyl substituent at the 3-position [1]. It possesses a molecular formula of C8H8N2 and a molecular weight of 132.16 g/mol [2]. Its melting point is reported to be 113°C, with a boiling point of approximately 147.1°C at 760 mmHg [3]. The compound exhibits a calculated LogP value ranging from 1.87 to 2.15 and a pKa of approximately 14.39, indicating moderate lipophilicity and basicity [3]. 3-Methyl-1H-indazole serves as a key intermediate in the synthesis of various pharmaceutical agents and biologically active molecules .

Why Generic Substitution of 3-Methyl-1H-indazole (CAS 50407-19-7) Is Not Recommended in Research Applications


Generic substitution of 3-methyl-1H-indazole with other indazole derivatives is not advisable due to the specific and quantifiable impact of the 3-methyl substituent on both reactivity and biological profile. For instance, the presence of the methyl group at the 3-position significantly alters the compound's lipophilicity compared to unsubstituted indazole, as evidenced by a LogP value of approximately 2.15 versus 1.07 for 1H-indazole [1]. Furthermore, in the context of nitric oxide synthase (NOS) inhibition, N-methylation of the indazole scaffold has been shown to diminish activity, indicating that the precise substitution pattern is critical for target engagement [2]. These physicochemical and pharmacodynamic differences underscore that even closely related indazoles cannot be considered functionally equivalent without empirical validation.

Quantitative Evidence Guide for 3-Methyl-1H-indazole (CAS 50407-19-7) in Research and Development


Comparative Lipophilicity of 3-Methyl-1H-indazole vs. 1H-Indazole and Other Methylated Analogs

3-Methyl-1H-indazole exhibits significantly higher lipophilicity compared to its unsubstituted parent compound, 1H-indazole, which is a key determinant for membrane permeability and oral bioavailability [1]. This difference is further nuanced when compared to other positional isomers, such as 5-methyl-1H-indazole, highlighting the importance of precise substitution [2].

Physicochemical Properties Drug Design ADME

Impact of N-Methylation on Nitric Oxide Synthase (NOS) Inhibitory Activity

A study evaluating a series of indazoles for their ability to inhibit neuronal and inducible nitric oxide synthases (nNOS and iNOS) revealed that structural modifications, specifically N-methylation, negatively impact activity [1]. The research indicates that bulky groups or N-methylation of the indazole core diminish the inhibitory effect on NOS enzymes [1].

Enzyme Inhibition NOS Inflammation

Enabling the Development of Selective BRD4 Inhibitors for Cancer Therapy

The 3-methyl-1H-indazole scaffold has been successfully employed as a core template for designing potent and selective inhibitors of bromodomain-containing protein 4 (BRD4), a key epigenetic target in oncology [1]. A series of 3-methyl-1H-indazole derivatives was synthesized and evaluated, with lead compound 9d demonstrating an IC50 value of 3.55 μM against BRD4-BD1 and exhibiting excellent selectivity for BRD4 over other BET family proteins [1][2].

Epigenetics Cancer BRD4 Kinase Inhibitor

Optimal Research and Industrial Application Scenarios for 3-Methyl-1H-indazole (CAS 50407-19-7)


Medicinal Chemistry: Lead Optimization for Orally Bioavailable Kinase Inhibitors

Given its enhanced lipophilicity (LogP = 2.15) compared to unsubstituted indazole (LogP = 1.07), 3-methyl-1H-indazole is a superior scaffold for medicinal chemists designing kinase inhibitors intended for oral administration [1]. Its favorable LogP value facilitates passive diffusion across cell membranes, potentially improving oral absorption and cellular target engagement. The core scaffold has been successfully validated in the development of selective BRD4 inhibitors for oncology applications [2].

Chemical Biology: Development of Selective Epigenetic Probes

The 3-methyl-1H-indazole moiety has been proven to be a key structural element in achieving selectivity for the BRD4 bromodomain [2]. Researchers developing chemical probes to dissect the functions of BET family proteins (BRD2, BRD3, BRD4, BRDT) should prioritize this scaffold. Starting from 3-methyl-1H-indazole can accelerate the discovery of tool compounds with the required potency and isoform selectivity, as demonstrated by compound 9d which potently suppresses c-Myc, a downstream oncogenic driver [2].

Organic Synthesis: Strategic Intermediate for Functionalized Indazole Libraries

As an established intermediate, 3-methyl-1H-indazole (CAS 50407-19-7) is a reliable building block for synthesizing diverse libraries of functionalized indazoles, which are privileged structures in drug discovery . The presence of the methyl group at the 3-position offers a handle for further derivatization or can be retained to impart favorable physicochemical properties . Its use is specifically indicated for the preparation of key pharmaceutical intermediates like 3-methyl-1H-indazol-5-amine and 3-methyl-5-nitro-1H-indazole .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.